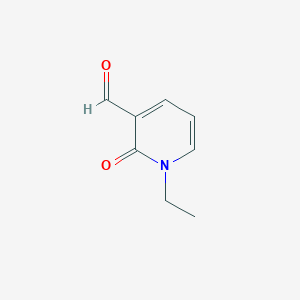
(4-Fluorothian-4-yl)methanol
描述
(4-Fluorothian-4-yl)methanol, also known as 4-FTM, is a fluorinated organic compound with a variety of applications in both scientific research and industrial applications. 4-FTM is a versatile compound due to its unique properties, including its ability to act as a proton acceptor, a hydrogen bond donor, and an electron donor. 4-FTM has been used in a wide range of scientific research applications, from drug discovery and development to biochemistry and physiology. In addition, 4-FTM has been used in industrial applications, such as the production of polymers and catalysts. In
科学研究应用
(4-Fluorothian-4-yl)methanol has been used in a wide range of scientific research applications, from drug discovery and development to biochemistry and physiology. In drug discovery and development, this compound has been used as a proton acceptor to bind to and stabilize drug targets, such as enzymes and receptors. In addition, this compound has been used to study the structure-activity relationships of drugs, as well as to identify new drug candidates. In biochemistry and physiology, this compound has been used to study the structure and function of enzymes and proteins, as well as to study the mechanism of action of drugs.
作用机制
The mechanism of action of (4-Fluorothian-4-yl)methanol is based on its ability to act as a proton acceptor, a hydrogen bond donor, and an electron donor. As a proton acceptor, this compound can bind to and stabilize drug targets, such as enzymes and receptors. As a hydrogen bond donor, this compound can form hydrogen bonds with drug targets, which can enhance the binding affinity of the drug. Finally, as an electron donor, this compound can donate electrons to drug targets, which can increase the reactivity of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the drug target. For example, this compound has been shown to bind to and stabilize enzymes and receptors, which can lead to changes in the activity of these proteins. In addition, this compound has been shown to interact with DNA and RNA, which can lead to changes in gene expression. Finally, this compound has been shown to interact with small molecules, such as hormones and neurotransmitters, which can lead to changes in cellular signaling pathways.
实验室实验的优点和局限性
The advantages of using (4-Fluorothian-4-yl)methanol in lab experiments include its low cost, its availability in large quantities, and its versatility. This compound is relatively inexpensive, and can be easily synthesized in large quantities. In addition, this compound can be used in a wide range of scientific research applications, from drug discovery and development to biochemistry and physiology. The main limitation of this compound is its toxicity. This compound is toxic to humans and animals, and should be handled with care in the laboratory.
未来方向
The potential future directions for (4-Fluorothian-4-yl)methanol include the development of new synthesis methods, the exploration of new applications, and the development of new drug targets. New synthesis methods could be developed to produce this compound in a more cost-effective and efficient manner. In addition, new applications could be explored, such as the production of polymers and catalysts. Finally, new drug targets could be identified, which could lead to the development of new drugs.
属性
IUPAC Name |
(4-fluorothian-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FOS/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYIRGHHXCCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



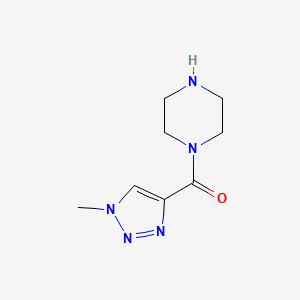
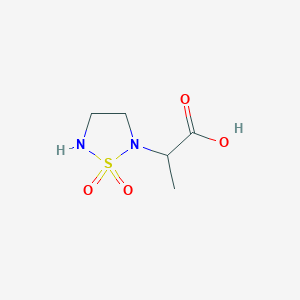
![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)

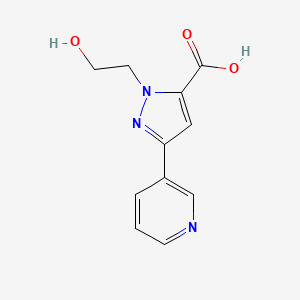
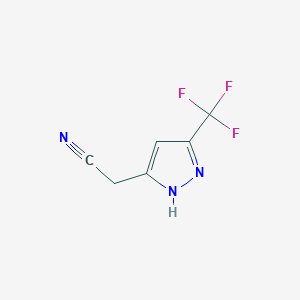
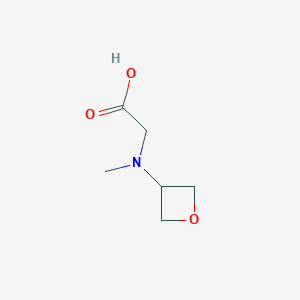
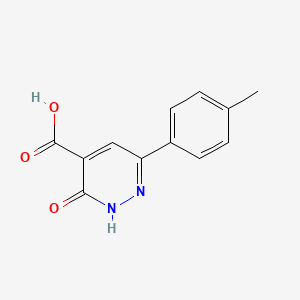

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)
